molecular formula C3H5O2Na<br>CH3CH2COONa<br>C3H5NaO2<br>C3H5NaO2 B093034 Sodium propionate CAS No. 137-40-6

Sodium propionate

Cat. No.: B093034
CAS No.: 137-40-6
M. Wt: 96.06 g/mol
InChI Key: JXKPEJDQGNYQSM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium propionate, also known as sodium propanoate, is the sodium salt of propionic acid. It is a white crystalline solid that is deliquescent in moist air. The chemical formula for this compound is Na(C₂H₅COO). It is commonly used as a food preservative, particularly in bakery products, due to its ability to inhibit mold growth .

Mechanism of Action

Target of Action

Sodium propionate, the sodium salt of propionic acid, primarily targets microorganisms in food products, acting as an antimicrobial agent . It is particularly effective against mold, making it a valuable preservative in bakery products . In addition, it has been suggested that propionic acid may target a central regulator of cellular homeostasis .

Mode of Action

This compound exerts its antimicrobial effect by disrupting the pH balance within microbial cells . As a weak acid, it can penetrate the cell membrane in its undissociated form. Once inside the alkaline environment of the cell, it dissociates, releasing protons and thus lowering the intracellular pH. This acidification interferes with the normal metabolic processes of the microorganism, inhibiting its growth .

Biochemical Pathways

This compound affects various metabolic pathways. It is produced via various metabolic pathways, which can be classified into three major groups: fermentative pathways, biosynthetic pathways, and amino acid catabolic pathways

Pharmacokinetics

As a food additive, it is generally recognized as safe (GRAS) by the FDA

Result of Action

The primary result of this compound’s action is the inhibition of mold growth, thereby extending the shelf life of food products . In addition, it has been reported to exert antidepressant effects at low doses, while high doses may induce autism-like symptoms in experimental animals through induction of dysbiosis of neurotransmitters .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. Its antimicrobial activity is most effective in an acidic environment, where it exists primarily in its undissociated form . Furthermore, its solubility in water and ethanol suggests that the presence of these solvents can impact its stability and efficacy.

Biochemical Analysis

Biochemical Properties

Sodium propionate plays a significant role in biochemical reactions. It is a short-chain fatty acid (SCFA) mainly produced from carbohydrates by gut microbiota . It is associated with anti-inflammatory properties . This compound is thought to lower lipogenesis, serum cholesterol levels, and carcinogenesis in other tissues . It is also known to inhibit the growth of molds .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It is considered generally recognized as safe (GRAS) food ingredient by FDA, where it acts as an antimicrobial agent for food preservation and flavoring agent . It has been found to have protective effects on the blood-brain barrier, inhibiting pathways associated with non-specific microbial infections via a CD14-dependent mechanism, suppressing expression of LRP-1 and protecting the BBB from oxidative stress via NRF2 (NFE2L2) signaling .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is produced by the reaction of propionic acid and sodium carbonate or sodium hydroxide . This compound is a base and dissociates propionate ion after the reaction with H2O. And then propanoic acid generated as propionate ion combines with H2O (or exactly hydrogen ion in H2O) .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, a study on dairy cows showed that increasing the supply of propionate affected propionate metabolism in liver tissue over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, a study on a mouse model of Parkinson’s disease found that orally administered this compound successfully rescued motor deficits and dopaminergic neuronal loss in the mice .

Metabolic Pathways

This compound is involved in various metabolic pathways. Propionate can be produced via various metabolic pathways, which can be classified into three major groups: fermentative pathways, biosynthetic pathways, and amino acid catabolic pathways .

Subcellular Localization

It is known that this compound can penetrate the cell wall of microbes , suggesting that it may be able to enter cells and exert effects at a subcellular level.

Preparation Methods

Sodium propionate is typically synthesized through the reaction of propionic acid with sodium carbonate or sodium hydroxide. The reaction can be represented as follows:

C₂H₅COOH+NaOHC₂H₅COONa+H₂O\text{C₂H₅COOH} + \text{NaOH} \rightarrow \text{C₂H₅COONa} + \text{H₂O} C₂H₅COOH+NaOH→C₂H₅COONa+H₂O

In industrial settings, the process involves stirring propionic acid with sodium carbonate at controlled temperatures (0-45°C) until a paste is formed. This paste is then dried to yield this compound .

Chemical Reactions Analysis

Sodium propionate undergoes several types of chemical reactions:

    In water, this compound ionizes to form propionate ions and sodium ions.

    Ionization: C₂H₅COONaC₂H₅COO+Na+\text{C₂H₅COONa} \rightarrow \text{C₂H₅COO}^- + \text{Na}^+ C₂H₅COONa→C₂H₅COO−+Na+

    Reacts with acids to form propionic acid.

    Neutralization: C₂H₅COONa+HClC₂H₅COOH+NaCl\text{C₂H₅COONa} + \text{HCl} \rightarrow \text{C₂H₅COOH} + \text{NaCl} C₂H₅COONa+HCl→C₂H₅COOH+NaCl

    Oxidation: Can be oxidized to form carbon dioxide and water under specific conditions.

Common reagents used in these reactions include hydrochloric acid for neutralization and oxidizing agents for oxidation reactions. The major products formed are propionic acid, carbon dioxide, and water .

Scientific Research Applications

Sodium propionate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Sodium propionate is often compared with other propionates such as calcium propionate and potassium propionate. While all these compounds serve as preservatives, this compound is unique due to its higher solubility in water and ethanol . Similar compounds include:

This compound stands out for its versatility and effectiveness in various applications, making it a valuable compound in both scientific research and industrial processes.

Properties

IUPAC Name

sodium;propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O2.Na/c1-2-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXKPEJDQGNYQSM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5O2Na, Array, C3H5NaO2
Record name SODIUM PROPIONATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name SODIUM PROPIONATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0557
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7021996
Record name Sodium propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7021996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystalline hygroscopic powder, or a fine white powder, Transparent deliquescent solid; [Merck Index] White hygroscopic solid; [ICSC] White powder; [MSDSonline], WHITE HYGROSCOPIC CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR.
Record name SODIUM PROPIONATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name Sodium propionate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7156
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name SODIUM PROPIONATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0557
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Flash Point

>250 °C o.c.
Record name SODIUM PROPIONATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0557
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

1 g dissolves in about 1 ml water, in about 0.65 ml boiling water, in about 24 ml alcohol @ 25 °C, Soluble in water forming alkaline solutions. Slightly soluble in alcohol., Solubility in water, g/100ml: 100 (good)
Record name SODIUM PROPIONATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/766
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name SODIUM PROPIONATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0557
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Color/Form

Transparent crystals, granules, FREE-FLOWING, Colorless, crystalline solid

CAS No.

137-40-6, 63785-15-9
Record name Sodium propionate anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, sodium salt (2:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063785159
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propanoic acid, sodium salt (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7021996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium propionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.810
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Sodium hydrogen dipropionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.582
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM PROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DK6Y9P42IN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name SODIUM PROPIONATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/766
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name SODIUM PROPIONATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0557
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

210 °C
Record name SODIUM PROPIONATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0557
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods I

Procedure details

About 39.53 g of sodium propionate and 30.47 g of propionic acid are mixed with 30 g of water to produce a 70 percent solution by weight of dissociated sodium dipropionate.
Quantity
39.53 g
Type
reactant
Reaction Step One
Quantity
30.47 g
Type
reactant
Reaction Step One
Name
Quantity
30 g
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The procedure of example 1 was followed, 390 g of propionic acid and 500 g of sodium propionate being used and the mixture being heated to 165° C. until a homogeneous liquid mixture was obtained. The resultant comminuted solid (817 g) had a propionic acid content of 43.46% by weight and a water content of 0.19% by weight.
Quantity
390 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step Two
[Compound]
Name
solid
Quantity
817 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

555 g of propionic acid and 350 g of sodium propionate were added to a 0.5 l stirred vessel equipped with jacket bottom outlet valve, anchor agitator and cryostat and heated to 70° C. until a homogeneous melt was obtained. The melt was drained off into a metal shell and set on cooling. The resultant solid (858 g) which was comminuted and dried for 6 h at 45° C. under a water-jet vacuum had a propionic acid content of 61.64% by weight and a water content of 0.08% by weight.
Quantity
555 g
Type
reactant
Reaction Step One
Quantity
350 g
Type
reactant
Reaction Step One
[Compound]
Name
resultant solid
Quantity
858 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium propionate
Reactant of Route 2
Sodium propionate
Reactant of Route 3
Sodium propionate
Reactant of Route 4
Sodium propionate
Reactant of Route 5
Sodium propionate
Reactant of Route 6
Sodium propionate
Customer
Q & A

Q1: How does sodium propionate exert its effects on cholesterol metabolism in pigs?

A1: Research suggests that this compound may lower serum cholesterol and low-density lipoprotein (LDL) cholesterol concentrations in finishing pigs by decreasing the activity of hepatic 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, a key enzyme in cholesterol synthesis [].

Q2: Can this compound be used to combat mastitis?

A2: Studies in mice suggest potential. This compound was shown to protect against lipopolysaccharide (LPS)-induced mastitis by restoring blood-milk barrier function and suppressing the inflammatory response, likely via the NF-κB signaling pathway and histone deacetylase (HDAC) inhibition [].

Q3: What role does this compound play in the rumen of dairy calves?

A3: While this compound alone didn't significantly impact calf performance, its inclusion in starter diets containing alfalfa hay did influence rumen fermentation, leading to a lower pH and higher concentrations of total volatile fatty acids and acetate [].

Q4: Does this compound influence blood glucose levels?

A4: Yes, research suggests this compound may contribute to lowered blood glucose levels. Studies in humans showed that bread with added this compound lowered post-meal blood glucose and insulin responses, potentially by delaying gastric emptying [, , ].

Q5: How does this compound interact with the gut microbiome?

A5: this compound, as a short-chain fatty acid (SCFA), is a product of bacterial fermentation of dietary fiber in the gut. Research suggests it can influence gut microbiota composition and activity, potentially impacting host metabolism and immune function [, ].

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C3H5NaO2, and its molecular weight is 96.06 g/mol.

Q7: Can this compound be used to preserve feed ingredients?

A7: this compound shows promise as an antifungal agent in feed. Studies demonstrate that its inclusion in stored feed ingredients like corn, wheat, and soybean meal reduced the populations of bacteria, yeast, and mold, improving their microbial profile [].

Q8: Is this compound effective in controlling microbial growth in challenging environments like salted dried fish?

A8: Research shows that this compound, at appropriate concentrations, can effectively inhibit the growth of specific bacteria like Staphylococcus sp., contributing to the preservation of salted dried fish [].

Q9: Can this compound act as a catalyst in textile finishing?

A9: Yes, this compound can function as a non-phosphorus catalyst for durable press finishing of cotton/polyester fabrics treated with 1,2,3,4-butanetetracarboxylic acid (BTCA) [].

Q10: How does the structure of this compound, compared to other organic acid salts, impact its antimicrobial activity?

A10: Studies comparing this compound to sodium acetate revealed that the degree of lipophilicity correlates with antimicrobial effectiveness. This compound, being more lipophilic, exhibited greater efficacy against Salmonella enterica Typhimurium, likely due to enhanced cell membrane disruption [].

Q11: How is this compound metabolized in rats?

A11: Following oral administration, this compound is rapidly metabolized in rats, with a significant portion (77%) being expired as 14CO2 within three days. A small percentage is excreted unchanged in urine and feces, while some radioactivity is incorporated into tissues like skin, liver, and adipose tissue [].

Q12: Does this compound influence energy expenditure in humans?

A12: Yes, a study in fasted humans indicated that acute oral this compound supplementation led to increased resting energy expenditure (REE) and lipid oxidation, independent of changes in glucose or insulin levels [].

Q13: What is the impact of this compound on growth performance in broiler chickens?

A13: this compound, when added to broiler chicken diets, has been shown to improve final body weight and villus height in the small intestine, suggesting a positive impact on growth and gut health [].

Q14: Are there any concerns about the use of this compound in newborn turkeys?

A14: Research cautions against using this compound in young turkeys. Studies showed that its administration through feed or water negatively impacted feed intake, body weight, and liver parameters, even leading to mortality in some cases [].

Q15: How can this compound and calcium propionate be quantified in food products?

A15: A reliable method for determining these compounds in food utilizes gas chromatography with flame ionization detection (GC/FID) after extraction with ether and acidification. This technique provides accurate and sensitive quantification, with a limit of detection as low as 0.5 mg/kg [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.